molecular formula C10H9FO B12865792 2-(3-Butyn-1-yl)-4-fluorophenol

2-(3-Butyn-1-yl)-4-fluorophenol

Cat. No.: B12865792
M. Wt: 164.18 g/mol
InChI Key: BPMYMLHRRXRSBF-UHFFFAOYSA-N
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Description

2-(3-Butyn-1-yl)-4-fluorophenol: is a chemical compound with the following structure: $$\text{C}_7\text{H}_7\text{FO$

Biological Activity

2-(3-Butyn-1-yl)-4-fluorophenol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on existing literature and research findings.

This compound is characterized by the presence of a fluorine atom and a butynyl group attached to a phenolic structure. The chemical formula is C11H9FC_{11}H_{9}F, and its CAS number is 783332-58-1. The compound exhibits unique properties due to the presence of the alkyne functional group, which can influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. Research focusing on the inhibition of specific signaling pathways has shown that modifications in phenolic compounds can lead to significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structural motifs have been reported to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Compounds with phenolic structures are known to modulate inflammatory responses through the inhibition of cyclooxygenase enzymes (COX), which play a key role in prostaglandin synthesis. In animal models, analogs of this compound have demonstrated efficacy in reducing inflammation markers, indicating that this compound may also possess similar properties .

Synthesis

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving 4-fluorophenol and appropriate alkynes. The following general synthetic route has been proposed:

  • Starting Materials : 4-fluorophenol and propargyl bromide.
  • Reaction Conditions : The reaction typically requires a base such as potassium carbonate in a solvent like DMF or DMSO.
  • Mechanism : The nucleophilic substitution occurs at the para position of the fluorophenol, leading to the formation of the desired product.

Case Study 1: Anticancer Activity

A study investigated various derivatives of fluorophenols for their anticancer activity against breast cancer cell lines. Results indicated that compounds with alkyne substituents exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The study concluded that the presence of the butynyl group significantly increased the effectiveness of these compounds against cancer cells .

Case Study 2: Anti-inflammatory Potential

In another investigation, researchers evaluated the anti-inflammatory effects of several phenolic compounds in a murine model of acute inflammation. The results showed that compounds with similar structures to this compound significantly reduced edema and inflammatory cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line / ModelReference
This compoundAnticancerMCF-7 (Breast Cancer)
4-FluorophenolAnti-inflammatoryMurine Model
Propargyl PhenolAnticancerA549 (Lung Cancer)
Phenolic DerivativeAnti-inflammatoryRat Paw Edema Model

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

2-but-3-ynyl-4-fluorophenol

InChI

InChI=1S/C10H9FO/c1-2-3-4-8-7-9(11)5-6-10(8)12/h1,5-7,12H,3-4H2

InChI Key

BPMYMLHRRXRSBF-UHFFFAOYSA-N

Canonical SMILES

C#CCCC1=C(C=CC(=C1)F)O

Origin of Product

United States

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